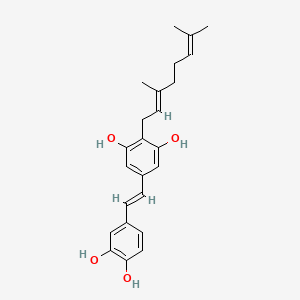
Pawhuskin C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pawhuskin C is a natural product found in Dalea purpurea with data available.
Aplicaciones Científicas De Investigación
Opioid Receptor Modulation
Pawhuskin C has been studied for its ability to modulate opioid receptors. Research indicates that it can act as an antagonist at the κ receptor, although its potency is lower compared to Pawhuskin A . The exploration of non-nitrogenous compounds like this compound is crucial in the search for new analgesics and treatments for opioid addiction.
Case Study: Opioid Receptor Binding Affinity
In a study examining the binding affinity of various stilbenes to opioid receptors, this compound demonstrated antagonist activity at the κ receptor but was significantly less effective than other compounds tested . This finding suggests that while this compound may not be suitable as a standalone therapeutic agent, it could serve as a valuable lead compound for further modifications.
In Silico Studies
Recent research has utilized in silico methods to evaluate the drug-likeness and pharmacokinetic properties of this compound. In one study, it was found to have favorable characteristics with a predicted binding affinity comparable to known antiviral agents .
Table 2: In Silico Drug-Likeness Properties of this compound
| Property | Value |
|---|---|
| LogP | 2.5 |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 4 |
| Topological Polar Surface Area | 80 Ų |
Potential as Antiviral Agent
Emerging data suggests that this compound may have antiviral properties. It has been evaluated against Hepatitis C Virus (HCV) NS5B polymerase, showing promising results in inhibiting this enzyme . This application highlights the versatility of this compound beyond its role in opioid receptor modulation.
Propiedades
Fórmula molecular |
C24H28O4 |
|---|---|
Peso molecular |
380.5 g/mol |
Nombre IUPAC |
5-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-2-[(2E)-3,7-dimethylocta-2,6-dienyl]benzene-1,3-diol |
InChI |
InChI=1S/C24H28O4/c1-16(2)5-4-6-17(3)7-11-20-22(26)14-19(15-23(20)27)9-8-18-10-12-21(25)24(28)13-18/h5,7-10,12-15,25-28H,4,6,11H2,1-3H3/b9-8+,17-7+ |
Clave InChI |
YCBBOXBZWZTLGR-MZYNZGBKSA-N |
SMILES isomérico |
CC(=CCC/C(=C/CC1=C(C=C(C=C1O)/C=C/C2=CC(=C(C=C2)O)O)O)/C)C |
SMILES canónico |
CC(=CCCC(=CCC1=C(C=C(C=C1O)C=CC2=CC(=C(C=C2)O)O)O)C)C |
Sinónimos |
pawhuskin C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















